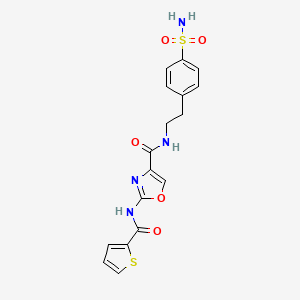

N-(4-sulfamoylphenethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-sulfamoylphenyl)ethyl]-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5S2/c18-28(24,25)12-5-3-11(4-6-12)7-8-19-15(22)13-10-26-17(20-13)21-16(23)14-2-1-9-27-14/h1-6,9-10H,7-8H2,(H,19,22)(H2,18,24,25)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYAXLVIOBNLFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NC(=CO2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide typically involves multiple steps:

-

Formation of the Sulfonamide Intermediate: : The synthesis begins with the reaction of 4-aminophenethylamine with sulfonyl chloride to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

-

Thiophene Carboxamide Formation: : The next step involves the acylation of thiophene-2-carboxylic acid with the sulfonamide intermediate. This can be achieved using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a solvent such as DMF (dimethylformamide).

-

Oxazole Ring Formation: : The final step is the cyclization to form the oxazole ring. This can be done by treating the intermediate with a dehydrating agent like phosphorus oxychloride (POCl3) under reflux conditions.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents. Solvent recovery and recycling would also be implemented to reduce costs and environmental impact.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at multiple sites under acidic or basic conditions:

Electrophilic Substitution

The thiophene and oxazole rings participate in electrophilic reactions:

Note: The oxazole ring shows lower reactivity compared to thiophene due to electron-withdrawing effects of the carboxamide group.

Nucleophilic Substitution

The sulfamoylphenethyl moiety facilitates nucleophilic attacks:

Oxidation Reactions

Oxidation targets sulfur and heteroaromatic systems:

Cycloaddition and Ring-Opening

The oxazole ring participates in cycloaddition reactions:

Stability Under Physiological Conditions

Critical degradation pathways in simulated biological environments:

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to N-(4-sulfamoylphenethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide exhibit significant anti-inflammatory effects. A study highlighted the compound's potential as a selective inhibitor of cyclooxygenase-2 (COX-2), which is crucial in mediating inflammation. The IC50 value of this compound was found to be lower than that of established anti-inflammatory drugs, suggesting enhanced efficacy in reducing inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. In vitro studies demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is critical for bacterial survival .

Case Study: COX-2 Inhibition

In a comparative study involving several compounds, this compound exhibited superior COX-2 inhibition compared to traditional NSAIDs like ibuprofen and celecoxib. The study involved administering varying doses of the compound to animal models with induced inflammation, measuring the reduction in inflammatory markers such as prostaglandin E2 levels .

Case Study: Antimicrobial Efficacy

Another significant study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that at a concentration of 50 µg/mL, the compound reduced bacterial growth by over 70%, showcasing its potential as a therapeutic agent in treating bacterial infections .

Future Directions and Research Opportunities

Given the promising results observed in preliminary studies, further research is warranted to explore the full potential of this compound in clinical settings. Future studies should focus on:

- Pharmacokinetics and Toxicology : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties to assess safety and efficacy in humans.

- Formulation Development : Creating effective delivery systems that enhance bioavailability and therapeutic outcomes.

- Mechanistic Studies : Investigating the precise molecular mechanisms underlying its pharmacological effects.

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide would depend on its specific biological target. Generally, compounds with sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates or by binding to the active site. The thiophene and oxazole rings can enhance binding affinity and specificity through additional interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

Sulfanilamide: A simpler sulfonamide used as an antibacterial agent.

Thiophene-2-carboxamide: A compound with a similar thiophene ring structure.

Oxazole-4-carboxamide: A compound with a similar oxazole ring structure.

Uniqueness

N-(4-sulfamoylphenethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is unique due to the combination of these functional groups in a single molecule, which can result in unique biological activities and chemical properties not seen in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N-(4-sulfamoylphenethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide, identified by its CAS number 1286716-76-4, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 420.5 g/mol. The structure features an oxazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties .

Antimicrobial Activity

Research has indicated that oxazole derivatives can exhibit significant antimicrobial properties. For instance, studies on related compounds have shown that modifications in the oxazole structure can enhance their efficacy against bacterial strains. While specific data on this compound is limited, the general trend suggests potential activity against pathogens .

Antiviral Activity

Oxadiazole derivatives have been reported to possess antiviral activities against various RNA viruses, including hepatitis B virus (HBV). Although direct studies on this compound are scarce, the structural similarities to known antiviral compounds suggest it may also exhibit similar properties. For example, compounds with oxadiazole rings have shown promising results in inhibiting HBV replication without cytotoxic effects .

Acetylcholinesterase Inhibition

Another area of interest is the potential for acetylcholinesterase (AChE) inhibition. Compounds similar to this compound have been studied for their ability to inhibit AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine, which can improve cognitive function .

In Vitro Studies

In vitro assays conducted on related compounds have demonstrated varying degrees of biological activity. For instance, a study found that certain oxadiazole derivatives exhibited IC50 values in the low micromolar range against AChE, indicating strong inhibitory potential . Further research into this compound would be necessary to quantify its specific activity.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of similar compounds to target proteins such as AChE. These computational analyses suggest that modifications in the chemical structure can significantly impact binding interactions and biological efficacy .

Summary of Findings

| Activity Type | Potential | Notes |

|---|---|---|

| Antimicrobial | Moderate | Related compounds show efficacy against bacteria |

| Antiviral | Potential | Similar structures exhibit activity against HBV |

| AChE Inhibition | Promising | Related compounds show low micromolar IC50 values |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(4-sulfamoylphenethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide, and what reaction conditions critically influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of thiophene-2-carboxylic acid derivatives to oxazole intermediates, followed by sulfamoylphenethyl group incorporation. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions .

- Sulfonamide introduction : React 4-sulfamoylphenethylamine with activated oxazole-carboxylic acid intermediates in polar aprotic solvents (e.g., DMF) at 0–25°C .

- Purification : Flash column chromatography (e.g., Hex/EtOAc gradients) or recrystallization to achieve >95% purity .

- Critical Conditions : Temperature control (<50°C), anhydrous solvents, and catalyst selection (e.g., DMAP for acylation) significantly impact yield .

Q. How should researchers characterize the structural integrity of this compound, and which analytical techniques are essential?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and functional group integration (e.g., sulfamoyl proton signals at δ 7.8–8.2 ppm; thiophene carbons at δ 120–140 ppm) .

- Mass Spectrometry (ESI-MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values within 2 ppm error) .

- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against targets like kinases or monoamine oxidases (MAO) using fluorometric or spectrophotometric methods (e.g., H₂O₂ detection for MAO-B inhibition) .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Solubility Studies : Shake-flask method in PBS (pH 7.4) to assess bioavailability potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., clorgyline for MAO-A) and replicate under identical conditions (pH, temperature, substrate concentration) .

- Structural Confirmation : Re-examine compound purity and stereochemistry via X-ray crystallography or 2D NMR if discrepancies arise .

- Meta-Analysis : Compare data with structurally analogous compounds (e.g., thiophene-sulfonamide hybrids) to identify trends in substituent effects .

Q. What strategies optimize pharmacokinetic properties (e.g., solubility, BBB penetration) while maintaining target efficacy?

- Methodological Answer :

- Prodrug Design : Introduce phosphate or acetyl groups to enhance water solubility, followed by enzymatic cleavage in vivo .

- LogP Optimization : Modify thiophene or oxazole substituents (e.g., replacing methyl with trifluoromethyl) to balance lipophilicity .

- In Silico Modeling : Use tools like SwissADME to predict BBB permeability and adjust substituents accordingly .

Q. How can computational methods predict target interactions and guide structural modifications?

- Methodological Answer :

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., GSK-3β) and identify critical hydrogen bonds/π-π interactions .

- MD Simulations : Run 100-ns trajectories to assess binding stability and identify residues contributing to affinity .

- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with activity to prioritize synthetic targets .

Q. What challenges arise in achieving regioselectivity during synthesis, and how can they be addressed?

- Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines during oxazole-thiophene coupling to prevent undesired side reactions .

- Microwave-Assisted Synthesis : Enhance regioselectivity in cyclization steps (e.g., oxazole ring closure) via controlled heating .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.